molecular formula C7H14N2O B098882 2,2,5,5-Tetramethylimidazolidin-4-one CAS No. 16256-42-1

2,2,5,5-Tetramethylimidazolidin-4-one

Cat. No. B098882
CAS RN: 16256-42-1
M. Wt: 142.2 g/mol
InChI Key: GOZUKDFGVNBSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,2,5,5-Tetramethylimidazolidin-4-one is a derivative of imidazolidinone, which is a class of heterocyclic organic compounds. These compounds have been studied for various applications, including their potential as anti-HIV agents, in the synthesis of complex molecules with potential biological activities, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of related imidazolidinone derivatives involves various strategies. For instance, the synthesis of TIBO derivatives, which are structurally related to imidazolidinones, has been achieved through mono- and disubstitutions, demonstrating significant anti-HIV activity . Another approach includes the synthesis of 2-alkylidene-substituted tetramethylimidazolines, which are closely related to tetramethylimidazolidinones, by characterizing the molecular structures through X-ray diffraction analysis . Additionally, the synthesis of 2-iminoimidazolidin-4-one derivatives has been reported through cyclization reactions of guanidines with various reagents .

Molecular Structure Analysis

The molecular structure of imidazolidinone derivatives can be elucidated using techniques such as X-ray diffraction analysis. For example, the molecular structures of novel 2-alkylidene-substituted tetramethylimidazolines have been determined, revealing an increase in the polarization of the exocyclic C–C bond with increasing steric demand of the 2-substituent . Similarly, the structure of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and tetraazaphenalene derivatives has been ascertained by single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

Imidazolidinone derivatives participate in various chemical reactions due to their reactive nature. For instance, the reactivity of 2-alkylidene-substituted tetramethylimidazolines towards RhI complexes and B(C6F5)3 has been studied, leading to the formation of complexes and imidazolium salts . The reactivity of these compounds is influenced by the ylidic nature of the molecules, which enhances their basicity and reactivity towards Lewis acidic centers.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidinone derivatives are influenced by their molecular structure. The polarization of the exocyclic C–C bond in tetramethylimidazolines affects their basicity and reactivity . The crystal packing and weak interaction patterns in related compounds, such as 4,5,6,7-tetrahalogeno-1H-benzimidazoles, have been studied using DSC and quantum chemistry calculations, providing insight into their structure-reactivity relationship . These properties are crucial for understanding the biological activity and potential applications of these compounds.

Scientific Research Applications

Heterocyclic Chemistry and Medicinal Scaffold

2,2,5,5-Tetramethylimidazolidin-4-one belongs to the class of heterocyclic compounds, which are crucial in the field of medicinal chemistry due to their diverse biological activities. The structural versatility of heterocyclic compounds allows for the development of novel therapeutic agents. Among these, thiazolidin-4-ones, a closely related class, have shown significant pharmacological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. This highlights the potential for 2,2,5,5-tetramethylimidazolidin-4-one and its derivatives to serve as a scaffold for drug development, exploiting their bioactivity for designing more efficient drug agents (Dominika Mech, Antonina Kurowska, Nazar Trotsko, 2021).

Synthetic Methodologies and Green Chemistry

The synthesis of 2,2,5,5-tetramethylimidazolidin-4-one derivatives has been explored through various methodologies, including green chemistry approaches. These methods aim to develop environmentally friendly processes for obtaining these compounds, which possess great pharmacological importance. The focus on green synthetic methods underlines the commitment to sustainability in chemical research while expanding the repertoire of compounds with potential applications against different diseases (Jonas da Silva Santos, Joel Jones Junior, F. M. D. Silva, 2018).

properties

IUPAC Name

2,2,5,5-tetramethylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(2)5(10)8-7(3,4)9-6/h9H,1-4H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZUKDFGVNBSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(N1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074959
Record name 4-Imidazolidinone, 2,2,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,5-Tetramethylimidazolidin-4-one

CAS RN

16256-42-1
Record name 2,2,5,5-Tetramethyl-4-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16256-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Imidazolidinone, 2,2,5,5-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016256421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Imidazolidinone, 2,2,5,5-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Imidazolidinone, 2,2,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,5,5-Tetramethylimidazolidin-4-one
Reactant of Route 2
2,2,5,5-Tetramethylimidazolidin-4-one
Reactant of Route 3
2,2,5,5-Tetramethylimidazolidin-4-one
Reactant of Route 4
2,2,5,5-Tetramethylimidazolidin-4-one
Reactant of Route 5
2,2,5,5-Tetramethylimidazolidin-4-one
Reactant of Route 6
2,2,5,5-Tetramethylimidazolidin-4-one

Citations

For This Compound
100
Citations
L Qian, G Sun - Journal of applied polymer science, 2003 - Wiley Online Library
A new precursor of halamine compounds, 3‐methylol‐2,2,5,5‐tetramethylimidazolidin‐4‐one (MTMIO), was synthesized by methylolation of 2,2,5,5‐tetramethylimidazolidin‐4‐one (…
Number of citations: 138 onlinelibrary.wiley.com
Y Sun, TY Chen, SD Worley… - Journal of Polymer Science …, 2001 - Wiley Online Library
A novel cyclic‐amine monomer, 1‐acryloyl‐2,2,5,5‐tetramethylimidazolidin‐4‐one (ACTMIO), was synthesized in a good yield through the reaction of acryloyl chloride with 2,2,5,5‐…
Number of citations: 112 onlinelibrary.wiley.com
DB Elrod, SD Worley - Industrial & engineering chemistry …, 1999 - ACS Publications
A synthetic route has been developed for the production of novel N-halamine disinfectants. These compounds are derivatives of 1,3-dichloro-2,2,5,5-tetramethylimidazolidin-4-one (DC). …
Number of citations: 18 pubs.acs.org
I Naquib, TC Tsao, PK Sarathy… - Industrial & engineering …, 1991 - ACS Publications
The monochlorination of 2, 2, 5, 5-tetramethylimidazolidin-4-one (compound P) in chloroform at ambient temperature has been studied by use of NMR and UV measurements. It has …
Number of citations: 11 pubs.acs.org
A Akdag, ML McKee, SD Worley - The Journal of Physical …, 2006 - ACS Publications
N-halamine chemistry has been a research topic of considerable importance in these laboratories for over 2 decades because N-halamine compounds are very useful in preparing …
Number of citations: 37 pubs.acs.org
SD Lauten, H Sarvis, WB Wheatley… - Applied and …, 1992 - Am Soc Microbiol
Six novel N-halamine compounds of potential importance as disinfectants to the food-processing industry were tested against Salmonella enteritidis, Salmonella gallinarum, Salmonella …
Number of citations: 39 journals.asm.org
BS Worley, WB Wheatley, SD Lauten… - Journal of industrial …, 1992 - Springer
Several newN-halamine compounds have been evaluated as potential replacements for free chlorine as disinfectants for the egg-processing industry. The compounds were tested …
Number of citations: 29 link.springer.com
PR Krishnaswamy, GP Rangaiah, RK Jha… - Industrial & …, 1990 - ACS Publications
Conclusions The new IV-halamine compound, 1, 3-dichloro-2, 2, 5, 5-tetramethylimidazolidin-4-one (DC), which can be prepared inexpensivelyfrom the readily available materials …
Number of citations: 90 pubs.acs.org
TC Tsao, DE Williams, SD Worley - Industrial & engineering …, 1990 - ACS Publications
A new compound, l, 3-dichloro-2, 2, 5, 5-tetramethylimidazolidin-4-one (DC), has been synthesized and evaluated in a preliminary fashion as to its potential as a disinfectant, particularly …
Number of citations: 23 pubs.acs.org
GI Shchukin, LB Volodarskii - Bulletin of the Academy of Sciences of the …, 1979 - Springer
Conclusions The reaction of 2,2,5,5-tetramethyl-3-imidazoline-1-oxyl-4-carboxamide with sodium hypobromite leads to 4-amino-2,2,5,5-tetramethyl-3-imidazoline-1-oxyl. 2,2,5,5-…
Number of citations: 7 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.